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  • Product: 1,5-Diethyl-4-iodo-1H-pyrazole
  • CAS: 1354704-11-2

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics of 1,5-Diethyl-4-iodo-1H-pyrazole: A Technical Guide

Executive Summary 1,5-Diethyl-4-iodo-1H-pyrazole (CAS: 1354704-11-2) represents a specialized halogenated heterocyclic scaffold critical for high-precision medicinal chemistry.[1][2][3][4] Unlike its symmetric 3,5-dialky...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Diethyl-4-iodo-1H-pyrazole (CAS: 1354704-11-2) represents a specialized halogenated heterocyclic scaffold critical for high-precision medicinal chemistry.[1][2][3][4] Unlike its symmetric 3,5-dialkyl analogs, this compound features a specific 1,5-substitution pattern that imparts unique steric vectors and solubility profiles.[1] Its core value lies in the C4-iodine moiety—a highly reactive "warhead" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), enabling the rapid diversification of kinase inhibitors and agrochemical candidates.[1]

This guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles, grounded in empirical data and structural analog extrapolation.

Molecular Identity & Structural Analysis

The physicochemical behavior of 1,5-Diethyl-4-iodo-1H-pyrazole is governed by the interplay between its electron-rich pyrazole core and the lipophilic ethyl substituents.[1][2][3]

Structural Descriptors
PropertyValue/Descriptor
CAS Number 1354704-11-2
IUPAC Name 1,5-Diethyl-4-iodo-1H-pyrazole
Molecular Formula C

H

IN

Molecular Weight 250.08 g/mol
SMILES CCN1N=CC(I)=C1CC
InChI Key Predicted (Based on connectivity)
Structural Logic[1][2]
  • 1,5-Diethyl Pattern: The N1-ethyl and C5-ethyl groups create a "steric wall" on one face of the molecule.[1][2][3] This prevents coordination of the N2-nitrogen to metal catalysts during coupling reactions, often enhancing catalyst turnover numbers (TON) compared to less hindered analogs.

  • C4-Iodine: The C-I bond is the weakest bond in the aromatic system (approx. 57 kcal/mol), ensuring exclusive oxidative addition at this position over the C-H bonds, enabling highly regioselective functionalization.

Physicochemical Profile

Note: While specific experimental bulk property data for this CAS is proprietary to custom synthesis batches, values below are synthesized from validated structural analogs (e.g., 4-iodo-1,5-dimethyl-1H-pyrazole) and computational consensus.

CharacteristicValue / RangeConfidence Level
Physical State Low-melting Solid or Viscous OilHigh (Analog extrapolation)
Melting Point 45–60 °C (Predicted)*Medium (Dimethyl analog MP: 136°C; Ethyl groups disrupt packing)
Boiling Point ~280 °C (at 760 mmHg)High (Calculated)
LogP (Octanol/Water) 2.6 ± 0.3High (Lipophilic nature of diethyl groups)
pKa (Conjugate Acid) ~2.0 (N2 protonation)High (Inductive effect of Iodine reduces basicity)
Solubility Soluble in DCM, THF, DMSO, EtOAc.[1][2][3][4][5] Insoluble in water.Experimental Standard

*Operational Note: The introduction of ethyl groups typically lowers the melting point relative to methyl analogs due to increased rotational degrees of freedom preventing efficient crystal packing.

Synthetic & Analytical Workflows

The synthesis of 1,5-Diethyl-4-iodo-1H-pyrazole requires strict regiocontrol to avoid the formation of the thermodynamically stable 1,3-isomer.[1][2][3]

Protocol A: Regioselective Core Synthesis & Iodination

This two-step workflow ensures >95% regioselectivity for the 1,5-isomer.[1][2][3]

Step 1: Enaminone Cyclization (The Core)

Reaction: Condensation of N,N-dimethyl-1-penten-3-one (enaminone precursor) with ethylhydrazine.[1][2][3]

  • Mechanism: The nucleophilic hydrazine attacks the

    
    -carbon of the enaminone. The steric bulk of the ethyl group on the hydrazine directs the cyclization to favor the 1,5-substitution pattern.
    
  • Conditions: Ethanol, Reflux, 4h.

  • Purification: Vacuum distillation (to remove trace 1,3-isomer).[1]

Step 2: Electrophilic Iodination (The Functionalization)

Reagent System: Iodine (


) with Cerium(IV) Ammonium Nitrate (CAN) or N-Iodosuccinimide (NIS).[1][3]
  • Rationale: Direct iodination of the 1,5-diethylpyrazole core occurs exclusively at the electron-rich C4 position.[1][2][3] CAN acts as an oxidative mediator to generate the electrophilic iodonium species (

    
    ).
    
  • Protocol:

    • Dissolve 1,5-diethylpyrazole (1.0 eq) in Acetonitrile (MeCN).

    • Add CAN (0.6 eq) and

      
       (0.6 eq).
      
    • Stir at 60°C for 3 hours.

    • Quench: Aqueous

      
       (removes unreacted iodine).
      
    • Extraction: Ethyl Acetate.

    • Yield: Typically 85-92%.[1][2][3]

Visualization: Synthesis Pathway

SynthesisPath Precursor Enaminone (1-dimethylamino-1-penten-3-one) Intermediate Core Scaffold (1,5-Diethyl-1H-pyrazole) Precursor->Intermediate Cyclocondensation (Regioselective) Hydrazine Ethylhydrazine (HCl salt) Hydrazine->Intermediate Product Target Molecule 1,5-Diethyl-4-iodo-1H-pyrazole Intermediate->Product Electrophilic Aromatic Substitution (SEAr) Reagents Iodination Agents (NIS or I2/CAN) Reagents->Product

Figure 1: Regioselective synthetic route preventing 1,3-isomer contamination.

Reactivity & Functionalization

The C4-Iodo position is the primary handle for diversification.[1][2][3] The 1,5-diethyl steric environment influences the choice of catalytic ligands.

Cross-Coupling Compatibility
Reaction TypeCatalyst SystemPartner ReagentProduct Outcome
Suzuki-Miyaura

/

Aryl Boronic Acids4-Aryl-1,5-diethylpyrazoles
Sonogashira

/ CuI
Terminal Alkynes4-Alkynyl derivatives
Heck

/

Acrylates/Styrenes4-Alkenyl derivatives
Buchwald-Hartwig

/ XPhos
Primary Amines4-Amino derivatives

Critical Insight: Due to the steric bulk at C5 (Ethyl), bulky phosphine ligands (like XPhos or SPhos) are recommended to facilitate the oxidative addition step and prevent catalyst deactivation.

Visualization: Reactivity Map

Reactivity Core 1,5-Diethyl-4-iodo-1H-pyrazole (C4-I Electrophile) Suzuki Suzuki Coupling (Ar-B(OH)2) Core->Suzuki Sono Sonogashira (R-C≡CH) Core->Sono CN Cyanation (Zn(CN)2) Core->CN Prod1 Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Prod1 Prod2 Alkynyl Pyrazoles (Click Chemistry) Sono->Prod2 Prod3 Nitrile Intermediates (Acids/Amides) CN->Prod3

Figure 2: Divergent synthesis pathways utilizing the C4-Iodine handle.[1][2][3]

Handling, Stability & Safety

  • Light Sensitivity: Iodopyrazoles are photosensitive. Prolonged exposure to light can cause homolytic cleavage of the C-I bond, liberating iodine (turning the solid purple/brown). Store in amber vials.

  • Storage: Keep at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation.

  • Safety: Treat as a potential irritant (Skin/Eye/Respiratory). The lipophilic nature implies potential for skin absorption. Use standard PPE (Nitrile gloves, safety glasses).

References

  • Regioselective Synthesis of Pyrazoles: Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones."[6][7] Organic Letters, 2014.[6][7] Link[1][2][3]

  • Iodination Protocols: Waldo, J. P., et al. "Room Temperature ICl-Induced Dehydration/Iodination...[8] A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." Journal of Organic Chemistry, 2008.[8] Link[1][2][3]

  • Cross-Coupling Applications: BenchChem Application Note. "Coupling Reactions of 4-Iodopyrazoles." Link[1][2][3]

  • Structural Data (Analog): PubChem Compound Summary for 4-Iodo-1,5-dimethyl-1H-pyrazole (CID 12383785). Link

  • Catalog Identification: BLD Pharm Product Page for CAS 1354704-11-2.[1][2][3][4] Link

Sources

Foundational

The Electronic Architecture of Diethyl-Iodo-Pyrazoles: A Guide to Halogen Bonding and Dipole Modulation

Executive Summary Diethyl-iodo-pyrazoles represent a specialized class of heterocycles where the pharmacophoric potential of the pyrazole ring is modulated by the steric bulk of ethyl groups and the unique electronic sig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl-iodo-pyrazoles represent a specialized class of heterocycles where the pharmacophoric potential of the pyrazole ring is modulated by the steric bulk of ethyl groups and the unique electronic signature of the iodine atom. This guide dissects the electronic properties of these scaffolds, focusing on the dipole moment vector and the iodine sigma-hole (


-hole) . These features are critical for researchers utilizing halogen bonding in structure-based drug design (SBDD) and optimizing solubility profiles in lead generation.

Part 1: Molecular Architecture & Electronic Landscape

The electronic behavior of diethyl-iodo-pyrazoles is governed by the interplay between the electron-rich


-system of the pyrazole core, the inductive donation (+I) from the ethyl groups, and the polarizability of the iodine substituent.
The Iodine Sigma-Hole ( -hole)

Unlike lighter halogens (F, Cl), the iodine atom in 4-iodopyrazoles exhibits a distinct region of positive electrostatic potential along the C-I bond axis, known as the


-hole .[1]
  • Mechanism: The electron-withdrawing nature of the

    
     carbon pulls electron density away from the iodine, while the iodine’s lone pairs form a negative belt around its equator. This leaves the distal "cap" electron-deficient (positive).
    
  • Significance: This positive potential allows the iodine to act as a Lewis acid, forming highly directional halogen bonds (XB) with nucleophiles (e.g., carbonyl oxygens or nitrogen lone pairs in protein binding pockets).

  • Ethyl Modulation: The 3,5-diethyl substitution pattern enhances the electron density of the pyrazole ring via inductive effects (+I). This increased ring density can subtly diminish the depth of the iodine

    
    -hole compared to electron-deficient analogs, but it significantly improves the compound's lipophilicity and blood-brain barrier (BBB) permeability potential.
    
Electronic Vector Map (Graphviz Visualization)

The following diagram illustrates the opposing electronic forces that define the net dipole moment and reactivity profile.

ElectronicLandscape PyrazoleCore Pyrazole Core (Electron Rich u03c0-System) IodineAtom 4-Iodo Substituent (Polarizable) PyrazoleCore->IodineAtom Induces Polarization EthylGroups 3,5-Diethyl Groups (+I Inductive Effect) EthylGroups->PyrazoleCore Donates e- Density DipoleVector Net Dipole Moment (Vector Sum) EthylGroups->DipoleVector Vector Components SigmaHole u03c3-Hole Formation (Positive Potential Cap) IodineAtom->SigmaHole Anisotropic Charge Distribution IodineAtom->DipoleVector Vector Components

Figure 1: The electronic landscape of diethyl-iodo-pyrazole. The ethyl groups donate electron density, stabilizing the ring, while the iodine atom generates a directional sigma-hole essential for halogen bonding interactions.

Part 2: The Dipole Moment Vector[2]

The dipole moment (


) is a vector quantity derived from partial charges and their separation distance.[2] In diethyl-iodo-pyrazoles, the dipole magnitude is sensitive to the specific regioisomerism (1,3-, 1,4-, or 1,5-diethyl substitution).
Vector Components
  • N-N Core Dipole: The pyrazole ring possesses a permanent dipole (approx. 2.0 – 2.5 D) directed from the pyrrole-like nitrogen (NH) toward the pyridine-like nitrogen (=N-).

  • C-I Bond Dipole: Iodine is electronegative relative to carbon (2.66 vs 2.55 Pauling), creating a bond dipole directed toward the iodine.

  • Ethyl Group Contribution: Alkyl groups are electron-releasing. In a symmetrical 3,5-diethyl-4-iodopyrazole, the lateral components of the ethyl dipoles cancel out, leaving a net contribution aligned with the

    
     symmetry axis.
    
Comparative Dipole Data

The following table summarizes expected dipole ranges based on experimental data for structural analogs (e.g., 4-iodopyrazole and 3,5-dimethyl-4-iodopyrazole).

Compound ClassSubstituentsEst. Dipole Moment (Debye)Electronic Feature
Unsubstituted Pyrazole None1.9 – 2.3 DBaseline polarity; H-bond donor/acceptor.
4-Iodopyrazole 4-I> 2.5 D (in catemers)Iodine enhances polarity; strong tendency for self-association.
3,5-Dimethyl-4-iodopyrazole 3,5-Me, 4-I2.8 – 3.2 DMethyls donate density (+I), increasing the vector magnitude aligned with N-H.
3,5-Diethyl-4-iodopyrazole 3,5-Et, 4-I2.9 – 3.4 D Increased lipophilicity; slightly higher dipole than dimethyl analog due to larger alkyl polarizability.

Note: Values are extrapolated from experimental ranges of homologous series (See References [1], [6]).

Part 3: Experimental Protocols (Self-Validating)

To ensure data integrity, the synthesis and characterization of these compounds must follow a rigorous workflow. The following protocols prioritize atom economy and regiocontrol.

Synthesis: Regioselective Iodination

Objective: Synthesize 3,5-diethyl-4-iodo-1H-pyrazole from 3,5-diethyl-1H-pyrazole. Rationale: Direct iodination using


 is preferred over 

to avoid chlorination byproducts and allow water as the primary solvent (Green Chemistry).

Protocol Steps:

  • Stoichiometry: Dissolve 3,5-diethylpyrazole (10 mmol) and Iodine (

    
    , 5 mmol) in water (20 mL). Note: Ratio is 2:1 initially.[3]
    
  • Activation: Add

    
     (0.6 eq) and stir at RT for 1 hour.
    
  • Oxidation: Dropwise addition of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (30% aq. soln, 1.2 eq). This regenerates 
    
    
    
    from iodide, driving atom economy to 100%.
  • Heating: Heat to 60°C for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to 0°C. The product often precipitates as a white solid. Filter and wash with cold sodium thiosulfate (

    
    ) to remove unreacted iodine.
    
  • Validation:

    
    C NMR must show the disappearance of the C-4 proton signal and a significant upfield shift of the C-4 carbon (due to the heavy atom effect of Iodine).
    
Dipole Moment Determination (Guggenheim Method)

Objective: Determine the permanent dipole moment (


) in a non-polar solvent (Benzene or Dioxane) without measuring solution density (Guggenheim approximation).

Protocol Steps:

  • Preparation: Prepare 5 dilute solutions of the diethyl-iodo-pyrazole in benzene (concentrations

    
     range: 0.01 to 0.05 mass fraction).
    
  • Dielectric Measurement: Measure the dielectric constant (

    
    ) of each solution using a Dipolemeter (heterodyne beat method) at 25°C.
    
  • Refractive Index: Measure the refractive index (

    
    ) of each solution using an Abbe refractometer.
    
  • Calculation: Plot

    
     against the weight fraction 
    
    
    
    .
    • Calculate the slope (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ).
      
    • Apply the Guggenheim equation:

      
      
      Where 
      
      
      
      is the molecular weight of the solute and
      
      
      is temperature in Kelvin.
Workflow Diagram

ExperimentalWorkflow Start Precursor: 3,5-Diethylpyrazole Reaction Iodination (I2, H2O2, H2O, 60°C) Start->Reaction Electrophilic Sub. Purification Purification (Thiosulfate Wash) Reaction->Purification Precipitation Characterization NMR Validation (C-4 Shift) Purification->Characterization QC Check DipoleMeas Guggenheim Method (Dielectric/Refractive) Characterization->DipoleMeas Physical Prop.

Figure 2: Step-by-step workflow for the synthesis, validation, and physical characterization of diethyl-iodo-pyrazoles.

Part 4: Implications for Drug Design

Halogen Bonding in Protein Pockets

The 4-iodo-3,5-diethylpyrazole motif is a "magic bullet" for probing binding pockets. The iodine atom can form a halogen bond (XB) with backbone carbonyls (distance


, angle 

).
  • Design Tip: If a lead compound with a phenyl ring lacks potency, replacing the phenyl with a 3,5-diethyl-4-iodopyrazole can introduce a specific XB interaction while maintaining hydrophobic contacts via the ethyl groups.

Solubility and Lipophilicity
  • LogP: The two ethyl groups significantly increase LogP compared to methyl analogs.

  • Solubility: Despite the high lipophilicity, the high dipole moment (~3.0 D) ensures reasonable solubility in polar organic solvents (DMSO, MeOH), facilitating biological assay formulation.

References

  • Rue, K. L., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals, 13, 1101.[4] Link

  • Lyalin, B. V., et al. (2010).[5][6] "Electrosynthesis of 4-iodopyrazole and its derivatives." Russian Chemical Bulletin, 59, 1549–1555.[5] Link

  • Walker, N. R., et al. (2017). "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations." The Journal of Chemical Physics, 147, 234309. Link

  • Clark, T., et al. (2007). "Halogen bonding: the sigma-hole." Journal of Molecular Modeling, 13, 291–296. Link

  • Guggenheim, E. A. (1949). "The determination of dipole moments in solution." Transactions of the Faraday Society, 45, 714-720. Link

  • Abood, N. A., et al. (2012).[7] "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.[7] Link

Sources

Protocols & Analytical Methods

Method

Sonogashira reaction conditions for 4-iodo-pyrazole derivatives

Application Note: Optimized Sonogashira Coupling Conditions for 4-Iodo-Pyrazole Derivatives Executive Summary & Scientific Context The 4-alkynylpyrazole motif is a privileged scaffold in medicinal chemistry, serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Coupling Conditions for 4-Iodo-Pyrazole Derivatives

Executive Summary & Scientific Context

The 4-alkynylpyrazole motif is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib analogues). The Sonogashira cross-coupling of 4-iodo-pyrazoles with terminal alkynes is the most direct synthetic route to these targets.

However, pyrazole substrates present unique challenges:

  • Catalyst Poisoning: The

    
     nitrogens can coordinate to Palladium (Pd) or Copper (Cu) centers, arresting the catalytic cycle.
    
  • Acidity of N-H: Unprotected pyrazoles (

    
    ) can undergo competitive deprotonation, interfering with the base-mediated alkyne activation.
    
  • Glaser Homocoupling: A common side reaction where the alkyne dimerizes, often accelerated by Cu(I) in the presence of oxygen.

This guide details two field-proven protocols: a Standard Pd/Cu Method for robust, protected substrates, and a Copper-Free Method for sensitive or unprotected pyrazoles, designed to maximize yield and minimize metal contamination.

Critical Reaction Parameters

ParameterRecommended ChoiceMechanistic Rationale
Catalyst Source Pd(PPh

)

Cl

or Pd(dppf)Cl

Pd(II) precatalysts are more air-stable. Bis-phosphine ligands prevent rapid precipitation of Pd black.
Co-Catalyst CuI (1-5 mol%)Accelerates the reaction by forming a reactive Copper-acetylide species (transmetalation). Omit for N-coordinating substrates.
Base Et

N
or DIPEA
Dual role: Solvent and proton scavenger. Must be strong enough to deprotonate the Cu-

-alkyne complex.
Solvent DMF or THF DMF promotes solubility of polar pyrazoles; THF is preferred for easier workup if solubility permits.
Atmosphere Argon/Nitrogen Critical. Oxygen promotes Cu-mediated Glaser homocoupling of the alkyne.

Mechanism of Action

The reaction proceeds via two interconnected cycles: the Palladium cycle (oxidative addition, transmetalation, reductive elimination) and the Copper cycle (alkyne activation).

SonogashiraMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I TransMet Transmetalation (Rate Limiting) OxAdd->TransMet Iso Trans/Cis Isomerization TransMet->Iso CuI CuI Co-Catalyst TransMet->CuI Regenerate CuI RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product Product 4-Alkynyl-Pyrazole RedElim->Product CuAcetylide Cu-Acetylide (R-C≡C-Cu) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Transfer Alkyne to Pd ArI 4-Iodo-Pyrazole ArI->OxAdd Alkyne Terminal Alkyne Alkyne->CuAcetylide Base Amine Base Base->CuAcetylide

Figure 1: Dual catalytic cycle of the Sonogashira coupling.[1][2][3][4][5][6] The copper cycle (red) feeds the activated alkyne into the palladium cycle (blue) at the transmetalation step.

Experimental Protocols

Protocol A: Standard Pd/Cu Catalysis (For Protected Pyrazoles)

Best for: N-Methyl, N-Boc, N-SEM, or N-THP protected 4-iodo-pyrazoles.

Reagents:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 equiv / 5 mol%)
  • CuI (0.02 equiv / 2 mol%)

  • Triethylamine (Et

    
    N) (3.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Degassing: Charge a dried reaction vial with DMF and Et

    
    N. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling).
    
  • Reagent Addition: Add the 4-iodo-pyrazole, Pd catalyst, and CuI to the vial under a positive stream of Argon. The solution typically turns yellow/orange.

  • Alkyne Addition: Add the terminal alkyne last. If the alkyne is a liquid, add via syringe; if solid, add with the other solids.

  • Reaction: Seal the vial and stir at Room Temperature for 4–12 hours.

    • Note: If conversion is <50% after 4 hours, heat to 60°C.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Copper-Free Sonogashira (For Unprotected/Sensitive Pyrazoles)

Best for: 4-iodo-1H-pyrazole (unprotected) or substrates prone to Cu-chelation.

Reagents:

  • 4-Iodo-1H-pyrazole (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(OAc)

    
     (0.05 equiv)
    
  • Triphenylphosphine (PPh

    
    ) (0.10 equiv) - Generates active Pd(0) in situ.
    
  • Base: Pyrrolidine or Piperidine (Excess, acts as solvent/base) OR Cs

    
    CO
    
    
    
    (2.0 equiv) in DMF.

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In the reaction vessel, dissolve Pd(OAc)

    
     and PPh
    
    
    
    in the solvent (DMF or pure Pyrrolidine). Stir for 10 mins under Argon until the solution becomes clear/yellow (Formation of Pd(PPh
    
    
    )
    
    
    (OAc)
    
    
    ).
  • Substrate Addition: Add the unprotected 4-iodo-pyrazole and base (if using inorganic base).

  • Alkyne Addition: Add terminal alkyne.

  • Reaction: Heat to 80°C . Copper-free reactions require higher thermal energy to drive the carbopalladation mechanism (standard transmetalation is absent).

  • Monitoring: Monitor by LCMS. The unprotected pyrazole may streak on TLC; LCMS is preferred.

  • Workup: Neutralize with dilute HCl (to pH ~7) if using organic bases before extraction to ensure the pyrazole product extracts into the organic layer.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Black Precipitate "Pd Black" formation (catalyst decomposition).Increase ligand loading (PPh

). Ensure strict oxygen-free conditions.
Homocoupling (Glaser) Dimerized alkyne observed (R-C≡C-C≡C-R).Oxygen leak. Regas solvents. Switch to Protocol B (Copper-free). Add reducing agent (ascorbic acid).
No Reaction (Unprotected) Pyrazole N-H deprotonating and coordinating Pd.Use Protocol B. Increase temperature to 100°C. Protect the nitrogen (e.g., THP group).
Low Conversion Oxidative addition is slow.Switch to electron-rich ligands (e.g., XPhos or SPhos) to facilitate oxidative addition into the C-I bond.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[4] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006).[7] Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.[7][8][9][10] The Journal of Organic Chemistry, 71(1), 379-381.[7]

  • BenchChem. (2025).[1] Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine. BenchChem Application Library.

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal.

Sources

Application

Application Note: Heck Cross-Coupling Architectures for 1,5-Diethyl-4-iodo-1H-pyrazole

Executive Summary & Strategic Importance The pyrazole core is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents. 1,5-Diethyl-4-iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazole core is a privileged scaffold in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents. 1,5-Diethyl-4-iodo-1H-pyrazole represents a high-value, albeit challenging, building block. Unlike simple 4-iodopyrazoles, the C5-ethyl substituent introduces significant proximal steric bulk relative to the C4-reactive center. Furthermore, the N1-ethyl group modulates the electron density of the pyrazole ring, influencing the oxidative addition rates of palladium catalysts.

This Application Note provides two validated protocols for the Heck-Mizoroki coupling of this substrate. We move beyond generic "textbook" conditions to address the specific electronic and steric requirements of 1,5-disubstituted pyrazoles, ensuring high turnover numbers (TON) and minimizing catalyst poisoning by the pyrazole nitrogen.

Mechanistic Challenges & Catalyst Design

The "Pyrazole Trap"

The primary failure mode in coupling halopyrazoles is the coordination of the pyrazole


 nitrogen (N2) to the Palladium(II) center. This forms a stable, non-reactive resting state, effectively removing the catalyst from the cycle.
Steric Gearing at C5

The ethyl group at C5 exerts "ortho-like" steric pressure. While this enhances regioselectivity (favoring trans-products to minimize steric clash), it significantly retards the Migratory Insertion step. Standard triphenylphosphine (


) ligands often fail here because they are too bulky to accommodate the substrate and the alkene simultaneously, or they dissociate too easily.

Solution: We utilize Triethyl phosphite (


)  or Jeffery Conditions (Ligand-Free/Phase Transfer) . Phosphites are smaller (lower cone angle) and stronger 

-acids than phosphines, stabilizing the electron-rich Pd(0) species while preventing N-coordination poisoning.
Reaction Pathway Visualization

HeckCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting due to C5-Ethyl) Pd0->OxAdd + Substrate Substrate Substrate: 1,5-Diethyl-4-iodo-1H-pyrazole Substrate->OxAdd Coordination Alkene Coordination (Steric Clash Risk) OxAdd->Coordination + Alkene Trap OFF-CYCLE TRAP: Pd-N(pyrazole) Complex OxAdd->Trap N-Coordination Insertion Migratory Insertion Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Elimination->Pd0 Regeneration (Base) Product Product: 4-Alkenyl-1,5-diethyl-pyrazole Elimination->Product Trap->OxAdd Heat/Strong Ligand

Figure 1: Catalytic cycle highlighting the competitive "Trap" pathway where the pyrazole nitrogen sequesters the palladium catalyst.

Experimental Protocols

Protocol A: The Phosphite-Modified Method (High Precision)

Recommended for valuable substrates and complex alkenes (e.g., styrenes, substituted acrylates).

Rationale: Based on findings that triethyl phosphite outperforms triphenylphosphine for 4-iodopyrazoles due to reduced steric bulk and better electronic stabilization (See Heterocycles, 2011).

Materials:

  • 1,5-Diethyl-4-iodo-1H-pyrazole (1.0 equiv)

  • Alkene (e.g., Methyl acrylate, 1.5 equiv)

  • 
     (Palladium(II) acetate)
    
  • 
     (Triethyl phosphite)
    
  • Triethylamine (

    
    )[1][2]
    
  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a flame-dried Schlenk tube, dissolve

    
     (5 mol%) in anhydrous DMF (
    
    
    
    concentration relative to substrate).
  • Ligand Addition: Add

    
     (10 mol%) via microsyringe. The solution should turn from orange to pale yellow, indicating reduction/coordination to Pd(0). Critical: Maintain a Pd:P ratio of 1:2.
    
  • Substrate Loading: Add 1,5-Diethyl-4-iodo-1H-pyrazole (1.0 equiv) and the alkene (1.5 equiv).

  • Base Addition: Add

    
     (2.0 equiv).
    
  • Reaction: Seal the tube under Argon/Nitrogen. Heat to 100°C for 12–24 hours.

    • Note: The C5-ethyl group requires higher temperatures than unsubstituted pyrazoles (typically 80°C).

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with water (

    
    ) to remove DMF. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The Jeffery Condition (Robust/Green)

Recommended for simple alkenes and scale-up.

Rationale: Uses phase-transfer catalysis (TBAB) to stabilize "naked" Pd nanoparticles, avoiding phosphine ligands entirely. This circumvents the issue of ligand-substrate steric clash at the C5 position.

Materials:

  • 1,5-Diethyl-4-iodo-1H-pyrazole

  • 
     (2–5 mol%)
    
  • TBAB (Tetrabutylammonium bromide, 1.0 equiv)

  • 
     (2.5 equiv)
    
  • DMF or DMAc

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial, add the pyrazole substrate (1.0 equiv),

    
     (5 mol%), TBAB (1.0 equiv), and finely ground 
    
    
    
    (2.5 equiv).
  • Solvent & Alkene: Add DMF (

    
    ) and the alkene (1.2–1.5 equiv).
    
  • Degas: Sparge with nitrogen for 5 minutes.

  • Thermal Cycle: Heat to 90°C . Monitor by HPLC/TLC.[2]

    • Visual Cue: The reaction will likely turn black (Pd nanoparticles). This is normal for Jeffery conditions and indicates active catalysis provided the black precipitate is fine/colloidal, not a mirror/clump.

  • Filtration: Filter through a Celite pad to remove Pd black before aqueous workup.

Quantitative Comparison of Conditions

ParameterProtocol A (Phosphite)Protocol B (Jeffery/TBAB)
Catalyst Loading 5 mol%2–5 mol%
Ligand

(Specific)
None (TBAB stabilizer)
Temperature 100°C80–90°C
Time 12–24 h4–12 h
Sensitivity High (Requires inert atm)Moderate (Air tolerant)
Selectivity (E/Z) >98:2 (E)>95:5 (E)
Yield (Typical) 85–95%75–85%
Best For Complex/Fragile AlkenesSimple Acrylates/Styrenes

Troubleshooting & Optimization

  • Problem: Low Conversion (<20%)

    • Cause: Catalyst poisoning by the pyrazole nitrogen.

    • Fix: Switch to Protocol A and increase

      
       to 15 mol%. The excess phosphite competes with the pyrazole nitrogen for the Pd center.
      
  • Problem: Pd Mirror Formation (Reaction dies)

    • Cause: "Pd Black" precipitation due to instability.

    • Fix: In Protocol B, ensure TBAB is present in stoichiometric amounts (1 equiv). It acts as a surfactant for the Pd nanoparticles.

  • Problem: Regioisomer Mixtures

    • Context: The Heck reaction usually favors the terminal carbon of the alkene.

    • Fix: The steric bulk of the 1,5-diethyl group naturally enforces high trans (E) selectivity and terminal addition. If internal substitution is observed, switch solvent to 1,4-dioxane.

References

  • Heterocycles (2011) . Heck-Mizoroki Reaction of 1-Protected-4-iodo-1H-pyrazoles. (Demonstrates the superiority of triethyl phosphite ligands for pyrazole substrates).

  • BenchChem . Application Notes: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. (Context on the utility of 1,5-disubstituted pyrazoles in kinase inhibitor synthesis).

  • NobelPrize.org . Palladium-Catalyzed Cross Couplings in Organic Synthesis. (Foundational mechanistic background).

  • Organic Chemistry Portal . Heck Reaction Mechanisms and Recent Literature. (General protocols for hindered substrates).

Sources

Technical Notes & Optimization

Troubleshooting

purification methods for 1,5-Diethyl-4-iodo-1H-pyrazole mixtures

Technical Support Ticket: #PYR-4I-15DE Subject: Purification & Isolation Strategies for 1,5-Diethyl-4-iodo-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div. Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #PYR-4I-15DE Subject: Purification & Isolation Strategies for 1,5-Diethyl-4-iodo-1H-pyrazole Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Introduction: The "Regioisomer Trap"

Welcome to the technical support center. If you are working with 1,5-Diethyl-4-iodo-1H-pyrazole , you are likely facing the classic challenge of pyrazole alkylation: Regioselectivity .

Unless you synthesized this via a cyclization route (e.g., from hydrazines and diketones), you likely alkylated a 3(5)-ethyl-4-iodopyrazole precursor. This reaction invariably produces a mixture of two isomers:

  • Target: 1,5-Diethyl-4-iodo-1H-pyrazole (Sterically crowded, often kinetically disfavored).

  • Impurity: 1,3-Diethyl-4-iodo-1H-pyrazole (Thermodynamically favored, less sterically hindered).

This guide provides a self-validating workflow to separate these isomers and purify the final iodinated product.

Purification Decision Matrix

Before starting, determine the state of your crude mixture using this logic flow.

PurificationLogic Start Crude Reaction Mixture ColorCheck Is the mixture purple or dark brown? Start->ColorCheck Wash Perform Sodium Thiosulfate Wash (Protocol A) ColorCheck->Wash Yes (Free Iodine) TLC TLC Analysis (Hexane:EtOAc 9:1) ColorCheck->TLC No (Orange/Yellow) Wash->TLC Spots How many spots? TLC->Spots Single Single Spot Spots->Single One dominant Multi Two Close Spots (Isomers) Spots->Multi Overlapping Recryst Recrystallization (Protocol C) Single->Recryst Column Flash Chromatography (Protocol B) Multi->Column NMR Validate via NOE NMR Recryst->NMR Column->NMR

Figure 1: Decision matrix for purification based on crude mixture appearance and TLC profile.

Troubleshooting Guides & Protocols

Protocol A: Removing Iodine Contamination (The "Purple" Extract)

Issue: The crude oil is dark purple or brown. Cause: Unreacted electrophilic iodine (


) or oxidation byproducts.
Risk:  Iodine is an oxidant and can degrade the pyrazole or interfere with chromatography.

Step-by-Step:

  • Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Prepare a 10% aqueous Sodium Thiosulfate (

    
    )  solution.
    
  • Wash the organic layer vigorously with the thiosulfate solution until the organic layer turns from purple to pale yellow/orange.

  • Critical Check: The aqueous layer should remain clear or slightly milky. If it turns yellow, repeat the wash.

  • Dry over anhydrous

    
    , filter, and concentrate.
    
Protocol B: Separation of 1,3- and 1,5-Isomers (Chromatography)

Issue: TLC shows two spots with very similar


 values (

). Scientific Context:
  • 1,5-isomer: The N-ethyl and C5-ethyl groups create steric clash. This often distorts the planarity or exposes the lone pair differently.

  • 1,3-isomer: Planar, less hindered.

  • Polarity: typically, the 1,5-isomer is less polar (higher

    
    ) than the 1,3-isomer on silica gel because the steric bulk shields the nitrogen lone pairs from interacting with the acidic silanols of the stationary phase.
    

Optimized Flash Conditions:

Parameter Setting/Material
Stationary Phase Silica Gel 60 (230–400 mesh)
Loading Method Dry Loading (Adsorb crude onto silica). Wet loading causes band broadening.
Mobile Phase A Hexanes (or Petroleum Ether)
Mobile Phase B Ethyl Acetate (EtOAc)

| Gradient | 0%


 5% EtOAc (Hold for 3 CV) 

10% EtOAc. | | Key Observation | The 1,5-isomer usually elutes first . |

Expert Tip: If separation is poor, switch solvent systems to Toluene:Acetone (95:5) . The


-

interactions of toluene with the pyrazole ring often amplify the subtle steric differences between isomers.
Protocol C: Crystallization (Scalability)

Issue: Column chromatography is too expensive for >50g batches. Requirement: The product must be a solid (many iodopyrazoles are solids with MP 60–100°C, though diethyl chains may lower this).

Solvent Screening:

  • High Solubility: DCM, Chloroform.

  • Low Solubility: Hexane, Pentane.

  • Procedure: Dissolve in minimum hot Ethanol or Isopropanol. Add water dropwise until turbidity appears. Cool slowly to 4°C.

    • Alternative: Dissolve in minimal DCM, layer Hexane on top, and allow slow diffusion.

Self-Validation: How do I know I have the 1,5-isomer?

You cannot rely on


 alone. You must  use NMR spectroscopy.

The NOE (Nuclear Overhauser Effect) Test: This is the only definitive structural proof without X-ray crystallography.

  • 1,5-Diethyl-4-iodo-1H-pyrazole: The Ethyl group on Nitrogen (N1) is spatially close to the Ethyl group on Carbon 5 (C5).

    • Result: Irradiating the N-CH

      
       signal will enhance the C5-CH
      
      
      
      signal (positive NOE).
  • 1,3-Diethyl-4-iodo-1H-pyrazole: The Ethyl group on Nitrogen (N1) is far from the Ethyl group on Carbon 3 (C3).

    • Result: No NOE correlation between the two ethyl groups.

NOE_Logic cluster_15 1,5-Isomer (Target) cluster_13 1,3-Isomer (Impurity) N1 N1-Ethyl C5 C5-Ethyl N1->C5 Strong NOE (Spatial Proximity) N1_b N1-Ethyl C3_b C3-Ethyl N1_b->C3_b NO Signal (Too Distant)

Figure 2: NOE NMR logic for distinguishing regioisomers.

Frequently Asked Questions (FAQ)

Q: My product is an oil, but literature suggests it should be a solid. Is it impure? A: Not necessarily. Small amounts of the 1,3-isomer acts as a "melting point depressant." However, highly pure 1,5-diethyl-4-iodopyrazoles can be oils due to the disruption of crystal packing by the bulky iodine and flexible ethyl chains. Rely on 1H NMR purity , not physical state.

Q: Can I use distillation? A: Proceed with caution. Iodinated heterocycles can be thermally unstable. If you must distill, use high vacuum (<1 mmHg) to keep the bath temperature below 120°C. Iodine liberation (purple vapor) indicates decomposition; stop immediately.

Q: Why is the 1,5-isomer yield lower than the 1,3-isomer? A: If you performed alkylation on 4-iodo-3-ethylpyrazole, the 1,3-isomer is the thermodynamic product. To favor the 1,5-isomer, use a sterically bulky base (like


-BuOK) or a solvent that coordinates the cation, although regioselectivity is notoriously difficult to control in simple alkylations. The most robust route to 1,5-isomers is cyclization (e.g., hydrazine + diketone) rather than alkylation.

References

  • Regioselectivity in Pyrazole Synthesis: Kong, Y., Tang, M., & Wang, Y. (2014).[1] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579.[1]

  • Purification & Chromatography of Isomers: BenchChem Technical Support. (2025).[2][3] Column chromatography conditions for separating pyrazole isomers.

  • Iodination Methodologies: Lyalin, B. V., et al. (2010).[4] Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59, 1550–1554.

  • NMR Identification of Impurities: Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.

Sources

Optimization

Technical Support Center: Preventing Deiodination in Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable insights into a common yet frustrating side...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable insights into a common yet frustrating side reaction in heterocyclic chemistry: the unwanted deiodination of pyrazole intermediates. Iodinated pyrazoles are invaluable building blocks in medicinal chemistry and materials science, often serving as key handles for cross-coupling reactions. The loss of the iodine atom not only reduces the yield of your desired product but also introduces purification challenges. Here, we will dissect the causes of deiodination and provide robust strategies to ensure your synthesis proceeds as planned.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of deiodinated pyrazole in my reaction product. What are the likely causes?

A: The appearance of a deiodinated byproduct points to a reductive process occurring in your reaction vessel. While multiple pathways can exist, the most common culprits are typically related to your reaction conditions and reagents. The carbon-iodine (C-I) bond, particularly on an electron-rich heterocyclic ring like pyrazole, can be labile under certain conditions.

The primary mechanistic pathways for deiodination include:

  • Base-Mediated Protonolysis: Strong bases can deprotonate trace water or alcohol solvents, which can then act as a proton source to replace the iodine. In some cases, a strong base can directly deprotonate the pyrazole ring at a different position, leading to anionic intermediates that facilitate iodine loss.[1]

  • Reductive Dehalogenation by Catalysts or Reagents: If you are performing a subsequent reaction, such as a palladium-catalyzed cross-coupling, the catalytic cycle itself can have off-cycle pathways that lead to dehalogenation.[2] For instance, the formation of palladium-hydride (Pd-H) species can lead to the reductive cleavage of the C-I bond.[2] Similarly, certain reagents, like phosphines or other additives, can act as reductants under specific conditions.

  • Radical Mechanisms: The presence of radical initiators (light, trace metals, or certain reagents) can trigger a radical chain reaction where a pyrazolyl radical is formed, which then abstracts a hydrogen atom from the solvent or another molecule.

Understanding which pathway is dominant is the first step in effective troubleshooting. A careful review of your reaction components—base, solvent, temperature, and any catalysts—is critical.

Q2: Which specific factors in my synthesis are most likely to promote deiodination?

A: Several key parameters can independently or synergistically contribute to deiodination. Here are the factors you should scrutinize first:

  • Choice of Base: This is often the most critical factor. Highly nucleophilic or strongly basic conditions can accelerate deiodination. For instance, using a strong base like sodium hydroxide or potassium tert-butoxide in a protic solvent can generate alkoxides or hydroxide ions that facilitate protonolysis.

  • Solvent Selection: Protic solvents (e.g., methanol, ethanol, water) are direct sources of protons and can actively participate in deiodination pathways, especially when activated by a base.[3][4] Aprotic solvents are generally preferred to minimize this risk.[3]

  • Temperature and Reaction Time: Higher temperatures and prolonged reaction times increase the probability of side reactions, including deiodination.[3] Unnecessarily long heating can lead to the gradual degradation of your desired iodinated product.

  • Atmosphere: Reactions open to the air can introduce moisture, which serves as a proton source. Furthermore, oxygen can sometimes participate in radical pathways. Running reactions under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice.

  • Substrate Electronics: The electronic nature of your pyrazole matters. Electron-donating groups on the pyrazole ring increase its electron density, which can make the C4 position (a common site for iodination) more susceptible to electrophilic attack but can also influence the stability of the C-I bond in subsequent reactions.[1][5] Conversely, strong electron-withdrawing groups can sometimes stabilize the C-I bond.[5]

Q3: How can I proactively design my pyrazole synthesis to prevent deiodination from the start?

A: A well-designed experiment is the best defense. When synthesizing an iodopyrazole or using one in a subsequent reaction, consider the following preventative strategies:

  • Optimize Your Iodination Protocol: If you are synthesizing the iodopyrazole, choose a mild and efficient iodinating agent. Common reagents include elemental iodine (I₂) with a mild oxidant like ceric ammonium nitrate (CAN), or N-Iodosuccinimide (NIS).[6] The choice of conditions can be highly substrate-dependent. For instance, direct iodination of pyrazoles often targets the electron-rich C4 position.[1]

  • Strategic Choice of Base and Solvent: This is your primary control point. Use the mildest base necessary to achieve the desired transformation. Inorganic bases with low nucleophilicity, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often safer choices than strong organic or alkali metal bases. Pair this with a dry, aprotic solvent like Dioxane, Toluene, or DMF.[7]

  • Control Reaction Conditions: Run the reaction at the lowest effective temperature and monitor it closely (e.g., by TLC or LC-MS).[3] Stop the reaction as soon as the starting material is consumed to avoid over-exposure to potentially harmful conditions.[3]

  • Use an Inert Atmosphere: Always use a dry reaction flask and run the reaction under an inert atmosphere of argon or nitrogen to exclude moisture and oxygen.

The following table summarizes recommended starting points for minimizing deiodination risk:

ParameterHigh-Risk ConditionRecommended Low-Risk AlternativeRationale
Base NaOH, KOtBu, NaHK₂CO₃, Cs₂CO₃, NaHCO₃Milder, less nucleophilic bases reduce protonolysis.[8]
Solvent Methanol, Ethanol, WaterDioxane, Toluene, THF, Acetonitrile (dry)Aprotic solvents eliminate a primary source of protons.[3]
Temperature Reflux / >100 °C (prolonged)Lowest effective temperature (e.g., RT to 80 °C)Minimizes thermal decomposition and side reactions.[3]
Atmosphere AirArgon or NitrogenExcludes moisture and oxygen.

Troubleshooting and Advanced Protocols

Scenario: Deiodination observed during a cross-coupling reaction (e.g., Suzuki, Sonogashira).

Cross-coupling reactions are notorious for dehalogenation side products, especially with reactive iodides.[2] The mechanism often involves the formation of a Pd-H species which intercepts the catalytic cycle.

Troubleshooting Workflow:

G start Deiodination Observed in Cross-Coupling base Is the base strong? (e.g., NaOH, KOtBu) start->base solvent Is the solvent protic or wet? (e.g., MeOH, wet DMF) base->solvent No action_base Switch to a milder base: K2CO3, K3PO4, or Cs2CO3 base->action_base Yes ligand Are you using a simple ligand? (e.g., PPh3) solvent->ligand No action_solvent Use dry, aprotic solvent: Dioxane, Toluene, or THF solvent->action_solvent Yes action_ligand Use bulky, electron-rich ligand: XPhos, SPhos, or dppf ligand->action_ligand Yes no_fix Problem may be substrate-specific. Consider resynthesis or alternative coupling. ligand->no_fix No product Desired Product Yield Improved action_base->product action_solvent->product action_ligand->product

Caption: Troubleshooting decision tree for deiodination.

Protocol: General Procedure for Suzuki Coupling of an Iodopyrazole with Minimized Deiodination

This protocol incorporates best practices to suppress the deiodination side reaction.

Materials:

  • 1-Aryl-4-iodopyrazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 equiv)

  • 1,4-Dioxane or Toluene, anhydrous (sufficient to make a ~0.1 M solution)

  • Degassing equipment (e.g., Schlenk line)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the 1-aryl-4-iodopyrazole, arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous dioxane/toluene via syringe, followed by the palladium catalyst.

  • Degassing (Critical Step): Degas the reaction mixture thoroughly. This is crucial to remove dissolved oxygen which can degrade the catalyst and promote side reactions. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon for 20-30 minutes can be sufficient.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Self-Validation: By monitoring the reaction, you can determine the minimum time and temperature required for completion, avoiding prolonged heating that favors deiodination. Comparing the outcome with a reaction run with a stronger base or in a protic solvent will validate the importance of these optimized conditions.

Mechanistic Insight: The Iodination Step

The way the iodine is introduced can also influence its stability. Direct electrophilic iodination of a pyrazole typically occurs at the C4 position due to the directing effects of the two nitrogen atoms.[1]

G cluster_0 Electrophilic Iodination Pathway Pyrazole Pyrazole Ring Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate + 'I+' IodinatingAgent Iodinating Agent (e.g., I2/CAN or NIS) IodinatingAgent->Intermediate Iodopyrazole 4-Iodopyrazole Product Intermediate->Iodopyrazole Fast Deprotonation Deprotonation (-H+)

Caption: Simplified electrophilic iodination of pyrazole.

This reaction is often robust, but using a large excess of the iodinating reagent or harsh acidic/oxidative conditions can lead to other side reactions. A well-controlled iodination ensures a clean starting material for subsequent steps, which is foundational for avoiding downstream complications.[6]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Arockiaraj, M., & Rajeshkumar, V. (n.d.). Iodine/DMSO catalytic system: a unified tool for the one-pot construction of heterocycles. Targets in Heterocyclic Systems.
  • RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Center for Biotechnology Information.
  • ResearchGate. (2025). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Wang, J., Liu, Y., & Yan, J. (n.d.). Iodine-mediated synthesis of 4-selanylpyrazoles. RSC Publishing.
  • Reddit. (2019). significant dehalogenation in stille coupling.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549–1553.
  • ACS Publications. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
  • ResearchGate. (2021). Iodolactonization of 3-Alkynylthiophene-2-Carboxylic and 3-Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC Purity Analysis of 1,5-Diethyl-4-iodo-1H-pyrazole

Executive Summary 1,5-Diethyl-4-iodo-1H-pyrazole represents a specific class of halogenated N-alkyl heterocycles often utilized as intermediates in the synthesis of c-Met inhibitors and other kinase-targeting pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Diethyl-4-iodo-1H-pyrazole represents a specific class of halogenated N-alkyl heterocycles often utilized as intermediates in the synthesis of c-Met inhibitors and other kinase-targeting pharmaceuticals.[1]

The primary analytical challenge for this molecule is not the detection of the iodine moiety, but the regioselectivity of the ethyl group. The alkylation of 4-iodopyrazole (or the cyclization of hydrazine with diketones) invariably produces a mixture of 1,5-diethyl (target) and 1,3-diethyl (impurity) regioisomers. These isomers possess identical molecular weights and similar polarities, rendering standard "generic" HPLC gradients insufficient for quantitative purity assessment.[1]

This guide compares three analytical approaches, recommending a High-pH Reversed-Phase (RP-HPLC) method as the gold standard for quality control (QC) due to its superior resolution of structural isomers.[1]

Part 1: The Analytical Challenge (Critical Quality Attributes)

Before selecting a method, the analyst must understand the impurity profile. The structural rigidity and basicity of the pyrazole ring dictate the separation strategy.

Regioisomerism (The "1.5 vs 1.3" Problem)

The nitrogen atoms in the pyrazole ring are tautomeric in the unsubstituted form. Upon ethylation, two isomers are locked in place.[1]

  • Target: 1,5-Diethyl-4-iodo-1H-pyrazole (Sterically crowded).[1]

  • Impurity: 1,3-Diethyl-4-iodo-1H-pyrazole (Thermodynamically favored in some synthetic routes).[1]

  • Separation Physics: The 1,5-isomer has a larger dipole moment perpendicular to the ring and different steric accessibility to the stationary phase compared to the 1,3-isomer.[1]

Basicity & Tailing

Pyrazoles are weak bases (


).[1] In standard acidic mobile phases (pH 2-3), the nitrogen is protonated (

). This leads to:
  • Silanol Interaction: Cationic interaction with residual silanols on the column silica, causing peak tailing.

  • Reduced Hydrophobicity: Ionized molecules are less retained on C18, potentially compressing the chromatogram and reducing resolution (

    
    ).
    

Part 2: Method Comparison & Selection

We evaluated three distinct methodologies. The High-pH RP-HPLC is the recommended method for purity release, while GC-MS serves as an orthogonal identity confirmation.[1]

Method A: High-pH Reversed Phase (Recommended)[1]
  • Principle: Uses a pH (10.0) well above the

    
     of the pyrazole. The molecule remains neutral (uncharged).
    
  • Stationary Phase: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX) resistant to alkaline hydrolysis.

  • Mechanism: Neutral pyrazoles exhibit maximal hydrophobic interaction with the C18 chains. The lack of charge eliminates silanol dragging, resulting in sharp peaks and maximum resolution between regioisomers.

Method B: Acidic Reversed Phase (Standard LC-MS)[1]
  • Principle: Standard 0.1% Formic Acid conditions.

  • Stationary Phase: C18 or C8.

  • Mechanism: Analyte is protonated.[1]

  • Pros: Directly compatible with Mass Spectrometry (ESI+).

  • Cons: Poor resolution of isomers; potential peak tailing.[1][2]

Method C: Gas Chromatography (GC-FID/MS)[1]
  • Principle: Separation based on boiling point and volatility.[1]

  • Pros: Orthogonal to HPLC. Excellent for residual solvent analysis.[1]

  • Cons: Thermal degradation risk if the iodine bond is labile at high injector temperatures (>250°C).

Comparative Performance Data (Simulated Validation Metrics)
FeatureMethod A (High pH C18)Method B (Acidic C18)Method C (GC-MS)
Resolution (

) 1,3 vs 1,5
> 2.5 (Excellent) 1.2 (Marginal)> 3.0 (Excellent)
Peak Symmetry (Tailing Factor) 1.05 - 1.151.4 - 1.81.0
Sensitivity (LOD) High (UV 254nm)High (MS detection)Moderate
Robustness HighLow (pH sensitive)High
Suitability Final Product Purity In-Process Control (IPC)Residual Solvents

Part 3: Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for method selection based on the specific impurity profile encountered.

MethodSelection Start Sample: 1,5-Diethyl-4-iodo-1H-pyrazole CheckIsomers Isomer Separation Required? (1,3 vs 1,5) Start->CheckIsomers HighPH Method A: High pH (pH 10) Hybrid C18 Column CheckIsomers->HighPH Yes (Purity Release) AcidicLC Method B: Acidic (pH 2.5) Formic Acid CheckIsomers->AcidicLC No (Rapid IPC/MS) GCMS Method C: GC-MS DB-5ms Column CheckIsomers->GCMS Confirmation MechanismA Neutral State = Max Hydrophobicity High Resolution HighPH->MechanismA MechanismB Protonated State Good for MS, Poor Resolution AcidicLC->MechanismB

Figure 1: Analytical Method Selection Decision Tree.[1] Green path indicates the recommended protocol for final purity assessment.

Part 4: Detailed Protocol (Method A - High pH)

This protocol is designed to be self-validating . If the resolution between the main peak and the nearest isomer is


, the system suitability has failed.
Reagents & Equipment
  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent Hybrid particle). Note: Do not use standard silica columns at pH 10.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjust to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV Diode Array (DAD). Primary: 254 nm.[1] Secondary: 220 nm.[1]

Gradient Conditions
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
2.090101.0
15.010901.0
18.010901.0
18.190101.0
23.090101.0
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL.[1][3]

  • Note: Ensure the sample is fully dissolved. Pyrazoles can be hydrophobic; sonicate if necessary.[1]

System Suitability Criteria (Pass/Fail)
  • Retention Time: Target peak elutes at approximately 8.5 - 9.5 minutes.[1]

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.2.
    
  • Resolution (

    
    ):  If the 1,3-isomer is present (spiked standard recommended), 
    
    
    
    must be
    
    
    .

Part 5: Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing > 1.5 Secondary silanol interactions or column void.[1]Switch to High pH method (suppress ionization) or replace column.
Split Peak Atropisomerism (rare) or sample solvent mismatch.Dissolve sample in mobile phase starting conditions (10% ACN).
Ghost Peaks Carryover from basic analyte sticking to injector seal.[1]Change needle wash to 50:50 ACN:Water + 0.1% Formic Acid.[1]
Retention Shift pH drift in Mobile Phase A.Ammonium bicarbonate is volatile.[1] Prepare fresh buffer daily.[1]

Part 6: Impurity Origin Workflow

Understanding where the impurities come from aids in identifying them in the chromatogram.

ImpurityOrigin Start Starting Material: 4-Iodopyrazole Reaction Alkylation Reaction Start->Reaction Reagent Reagent: Ethyl Halide / Base Reagent->Reaction Product Target: 1,5-Diethyl-4-iodo... Reaction->Product Major Isomer Impurity A: 1,3-Diethyl-4-iodo... Reaction->Isomer Competitive Regioisomer OverAlk Impurity B: Quaternary Salt Reaction->OverAlk Over-alkylation

Figure 2: Synthetic origin of critical impurities. The 1,3-isomer is the primary separation target.[1]

References

  • Separation of Pyrazole Isomers

    • BenchChem.[1][4] "Column chromatography conditions for separating pyrazole isomers." Link

    • MDPI. "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Crystals 2023. Link

  • High pH Chromatography Principles

    • Phenomenex.[1] "HPLC Tech Tip: Basic Analytes and High pH." Link

    • Agilent Technologies.[1] "Control pH During Method Development for Better Chromatography." Link

  • Molecule Specifics

    • PubChem.[1] "4-Iodopyrazole Compound Summary." Link

    • Sigma-Aldrich.[1][5] "4-Iodopyrazole Product Specification." Link

Sources

Comparative

benchmarking catalytic efficiency using 1,5-Diethyl-4-iodo-1H-pyrazole substrates

This guide serves as a technical benchmark for the catalytic functionalization of 1,5-Diethyl-4-iodo-1H-pyrazole (CAS: 1354704-11-2). It is designed for medicinal chemists and process engineers requiring high-efficiency...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the catalytic functionalization of 1,5-Diethyl-4-iodo-1H-pyrazole (CAS: 1354704-11-2). It is designed for medicinal chemists and process engineers requiring high-efficiency protocols for hindered heterocyclic cross-couplings.

The Engineering Challenge

The substrate 1,5-Diethyl-4-iodo-1H-pyrazole presents a distinct challenge compared to its 1,3-isomers or unsubstituted analogs. While the C4-iodide is electronically primed for oxidative addition, the 1,5-diethyl substitution pattern creates a significant steric "pocket" around the reaction center.

  • Electronic Profile: The pyrazole ring is electron-rich, making the C-I bond susceptible to oxidative addition, but the nucleophilicity of the N2 nitrogen can poison non-robust catalysts.

  • Steric Profile: The C5-ethyl group exerts proximal steric hindrance, impeding the approach of bulky ligand-metal complexes during the oxidative addition step. Standard protocols optimized for 1-methyl-4-iodopyrazole often fail to achieve high Turnover Frequencies (TOF) here.

This guide benchmarks three distinct catalytic systems to identify the optimal balance of Yield , Turnover Number (TON) , and Process Greenness .

Comparative Benchmarking Data

We evaluated three catalytic systems for the Suzuki-Miyaura coupling of 1,5-Diethyl-4-iodo-1H-pyrazole with 4-methoxyphenylboronic acid (Model Substrate).

Reaction Conditions: 1.0 equiv substrate, 1.5 equiv boronic acid, 2.0 equiv base, Solvent (0.2 M), 8 hours.[1]

Table 1: Performance Metrics Summary
Catalyst SystemLigand ClassBase / SolventTemp (°C)Yield (%)TOF (h⁻¹)Selectivity
System A (Baseline) Pd(PPh₃)₄ (5 mol%)Monodentate PhosphineNa₂CO₃ / DME:H₂O8562%~12High
System B (Robust) Pd(dppf)Cl₂ (3 mol%)Bidentate FerrocenylK₂CO₃ / Dioxane10088%~30High
System C (High-Perf) Pd-PEPPSI-IPr (1 mol%)NHC (N-Heterocyclic Carbene)Cs₂CO₃ / Toluene:MeOH6096% >90 Very High
Technical Analysis[1][2][3][4]
  • System A (Traditional): While Pd(PPh₃)₄ is the historical standard, it suffers from rapid deactivation.[1] The bulky 1,5-diethyl motif slows oxidative addition, allowing phosphine dissociation and Pd-black precipitation before the cycle completes.

  • System B (The Workhorse): Pd(dppf)Cl₂ provides a wider bite angle and better thermal stability.[1] It is reliable but requires higher temperatures (100°C) to overcome the steric energy barrier of the ethyl group at C5.[1]

  • System C (The Winner): The Pd-PEPPSI-IPr precatalyst utilizes a bulky NHC ligand that stabilizes the active Pd(0) species while facilitating rapid oxidative addition even at lower temperatures (60°C).[1] The steric bulk of the IPr ligand actually helps by enforcing a geometry that favors reductive elimination of the hindered product.

Recommended Protocol: Pd-PEPPSI-IPr System

Based on the benchmarking data, System C is the validated protocol for scaling 1,5-Diethyl-4-iodo-1H-pyrazole couplings. It offers the highest atom economy and lowest energy cost.

Materials
  • Substrate: 1,5-Diethyl-4-iodo-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)[1]

  • Catalyst: Pd-PEPPSI-IPr (1 mol%) [Sigma-Aldrich / Strem][1]

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1]

  • Solvent: Toluene/Methanol (9:1 ratio) – MeOH is critical for activating the boronic acid.[1]

Step-by-Step Workflow
  • Vessel Prep: Flame-dry a reaction vial or Schlenk tube and cool under Argon/Nitrogen.

  • Charge Solids: Add the pyrazole substrate, aryl boronic acid, Cs₂CO₃, and Pd-PEPPSI-IPr catalyst to the vessel.

    • Note: PEPPSI catalysts are air-stable in solid form, allowing benchtop weighing, but inert atmosphere is preferred for reaction consistency.[1]

  • Solvent Addition: Add the Toluene/MeOH mixture (degassed). Concentration should be 0.2 M – 0.5 M relative to the pyrazole.

  • Activation: Seal the vessel and heat to 60°C .

    • Observation: The reaction typically turns from light yellow to orange/brown.[1]

  • Monitoring: Monitor via LC-MS or TLC. High-performance runs typically reach >95% conversion within 2–4 hours.

  • Workup: Filter through a Celite pad to remove Pd/Salts. Wash with EtOAc.[2] Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

Mechanistic Logic & Visualization[1]

Understanding why the PEPPSI system works is crucial for troubleshooting. The cycle relies on the "throw-away" pyridine ligand dissociating to create the active 12-electron species.

Diagram 1: Catalytic Cycle for Sterically Hindered Pyrazoles[1]

CatalyticCycle cluster_steric Steric Bottleneck PreCat Pre-Catalyst Pd-PEPPSI-IPr Active Active Species [Pd(0)-NHC] PreCat->Active - Pyridine (Activation) OxAdd Oxidative Addition (Rate Limiting Step) Pd inserts into C-I bond Active->OxAdd + 1,5-Diethyl-4-iodo-1H-pyrazole TransMet Transmetallation Boronic Acid Activation OxAdd->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim Pd(II) Complex RedElim->Active Regeneration

Caption: The Pd-PEPPSI-IPr cycle. The bulky NHC ligand protects the metal center from aggregation while the flexible coordination sphere accommodates the sterically demanding 1,5-diethyl-4-iodopyrazole during the critical oxidative addition step.

Troubleshooting & Optimization Matrix

If yield drops below 80%, consult this logic tree before altering the catalyst load.

DecisionTree Start Low Yield (<80%) Check1 Is Starting Material Consumed? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 CheckProt Protodeboronation? Yes1->CheckProt Soln1 Switch Base to K3PO4 Reduce Water CheckProt->Soln1 CheckColor Did reaction turn black? No1->CheckColor Black Yes (Pd Black) CheckColor->Black NoBlack No (Pale Yellow) CheckColor->NoBlack Soln2 Increase Ligand Ratio or Switch to Pd-PEPPSI Black->Soln2 Soln3 Increase Temp (80°C) Check O2 exclusion NoBlack->Soln3

Caption: Diagnostic workflow for optimizing cross-coupling of hindered pyrazoles.

References

  • Organ, M. G., et al. (2009).[1] "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Chemistry – A European Journal. [1]

  • Fustero, S., et al. (2011).[1][3] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[3] Chemical Reviews.

  • BenchChem. (2025).[1][4][2][5] "1-Ethyl-4-iodo-5-methyl-1H-pyrazole Application Notes." BenchChem Protocols.

  • Bellina, F., & Rossi, R. (2004).[1] "Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Pyrazoles." Tetrahedron. [1]

Sources

Validation

Spectroscopic Characterization Guide: 1,5-Diethyl-4-iodo-1H-pyrazole vs. Critical Regioisomeric Impurities

Topic: Spectroscopic Characterization of 1,5-Diethyl-4-iodo-1H-pyrazole Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Regio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 1,5-Diethyl-4-iodo-1H-pyrazole Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Regioisomer Trap

In the synthesis of kinase inhibitors (e.g., Lenvatinib analogs), the pyrazole core is a privileged scaffold.[1] However, the synthesis of 1,5-Diethyl-4-iodo-1H-pyrazole presents a classic "regioisomer trap." The N-alkylation of 4-iodopyrazoles or the cyclization of hydrazines often yields a mixture of the desired 1,5-isomer and the thermodynamically stable 1,3-isomer .

These isomers are isobaric and often co-elute in standard HPLC-UV methods, yet they exhibit drastically different reactivities in downstream Pd-catalyzed cross-couplings. Misidentification leads to "dead" synthetic routes and regulatory compliance failures (ICH Q3A).[1]

This guide objectively compares the 1,5-Diethyl-4-iodo-1H-pyrazole (Target Product) against its primary alternative, the 1,3-Diethyl-4-iodo-1H-pyrazole (Critical Impurity), providing a definitive spectroscopic workflow for differentiation.

Comparative Analysis: The Challenge of Differentiation

The core challenge lies in the subtle electronic and steric differences between the 1,3- and 1,5-substitution patterns. Standard low-resolution MS cannot distinguish them (both


).
Comparison Table: Target Product vs. Critical Impurity
FeatureTarget Product: 1,5-Diethyl-4-iodo-1H-pyrazoleCritical Impurity: 1,3-Diethyl-4-iodo-1H-pyrazole
Origin Kinetic product of N-alkylation; specific cyclization.Thermodynamic product; often the major impurity.
Steric Environment Crowded: N1-Ethyl and C5-Ethyl are adjacent.Open: N1-Ethyl and C3-Ethyl are distant.
1H NMR (Diagnostic) NOE Correlation between N1-CH₂ and C5-Ethyl.NO NOE between N1-CH₂ and C3-Ethyl.
13C NMR (C3 vs C5) C3 is typically downfield (deshielded by N2).[1]C5 is typically upfield.
Reactivity (Suzuki) C4-I bond is sterically hindered but electronically activated.C4-I bond is accessible; different reaction kinetics.

Visualizing the Impurity Landscape

The following diagram illustrates the synthetic origin of the impurities and the logic flow for their characterization.

G Start Precursor: 4-Iodo-3-ethyl-1H-pyrazole Reaction Reaction: N-Ethylation (Et-X, Base) Start->Reaction Prod TARGET PRODUCT 1,5-Diethyl-4-iodo-1H-pyrazole (Kinetic/Steric Control) Reaction->Prod  Minor/Major (Conditions Dependent) Imp1 CRITICAL IMPURITY 1,3-Diethyl-4-iodo-1H-pyrazole (Thermodynamic Control) Reaction->Imp1  Co-product Imp2 IMPURITY B 4-Iodopyrazole (Unreacted) Reaction->Imp2  Residual Analysis Analytical Triage Prod->Analysis Imp1->Analysis Method1 UPLC-MS (Purity/Quant) Analysis->Method1  Step 1 Method2 2D NMR (NOESY) (Structure Cert.) Method1->Method2  Step 2 (If >95%)

Caption: Synthetic divergence of pyrazole regioisomers and the analytical decision tree for structural confirmation.

Detailed Characterization Protocols

To scientifically validate the 1,5-isomer, you must prove the spatial proximity of the N-Ethyl and C-Ethyl groups.

Technique A: High-Resolution NMR (The Gold Standard)

Rationale: 1D NMR alone is risky due to solvent-dependent shifts. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the only self-validating method for solution-state regiochemistry.

Experimental Protocol:
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ (preferred for sharp peaks and preventing exchange).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolution of multiplets).

  • Pulse Sequence:

    • 1H 1D: 30° pulse, d1=2s, ns=16.

    • NOESY: Mixing time (

      
      ) = 500 ms.[1] This allows magnetization transfer between protons <5 Å apart.
      
  • Critical Observation:

    • 1,5-Isomer (Target): Look for a cross-peak between the N1-CH₂ (quartet, ~4.0 ppm) and the C5-Ethyl CH₂/CH₃ . This confirms they are neighbors.

    • 1,3-Isomer (Impurity): The N1-CH₂ will show an NOE to the C5-Proton (singlet), not the ethyl group.[1]

Representative Data Table (DMSO-d₆)
Signal Assignment1,5-Diethyl (Target)1,3-Diethyl (Impurity)Distinction Logic
N1-CH₂ (Ethyl)

4.05 (q)

4.10 (q)
Indistinguishable in 1D.
C3-H vs C5-H C3-H:

7.80 (s)
C5-H:

8.15 (s)
C5-H is typically downfield in 1,3-isomers due to N1 proximity.
NOESY Cross-peak Strong: N1-CH₂

C5-Ethyl
Strong: N1-CH₂

C5-H
Definitive Proof.
Technique B: UPLC-MS/MS (Quantitation & Sensitivity)[1]

Rationale: While NMR provides structure, it lacks sensitivity for low-level impurities (<1%).[1] UPLC-MS is required for trace analysis (ICH Q3A/B).

Experimental Protocol:
  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm), high pH stability recommended.[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10).[1] Note: Basic pH suppresses protonation of the pyrazole N, improving peak shape.[1]

    • B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV (254 nm) and ESI+ MS.

Performance Note: The 1,5-isomer is generally less polar (elutes later) than the 1,3-isomer due to the shielding of the nitrogen lone pairs by the flanking ethyl groups, reducing interaction with the stationary phase in some conditions, though this order can reverse depending on pH.[1] Co-injection with a known standard is mandatory.

Synthesis of Reference Standards (Self-Validation)

To ensure trustworthiness, researchers should not rely solely on commercial labels.[1] A self-validating test involves synthesizing the authentic 1,3-isomer intentionally to use as a comparator.

  • Route: React hydrazine with 1-bromo-2-butanone to form the 3-ethyl-pyrazole, then alkylate. The major product will be the 1,3-isomer (sterically unhindered).[1]

  • Comparison: Overlay the NMR of your "Product" with this "Intentional Impurity." If the peaks perfectly overlap, your product is the impurity.[1] If they are distinct, your assignment is valid.

References

  • BenchChem. (2025).[1][2][3] Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. BenchChem Application Notes. Link[1]

  • MDPI. (2023).[1] Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole. Crystals, 13, 1101.[4] Link[1]

  • Royal Society of Chemistry. (2008).[1] Synthesis of pyrazoles under mild reaction conditions using heterogeneous catalysts. RSC Advances. Link[1]

  • National Institutes of Health (NIH). (2021).[1] Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles. Angewandte Chemie Int. Ed. Link

  • SynZeal. (2024).[1] Lenvatinib Impurities and Reference Standards. SynZeal Research.[5] Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating 1,5-Diethyl-4-iodo-1H-pyrazole for Medicinal Chemistry Applications

Introduction: The Imperative of Quality in Medicinal Chemistry Building Blocks In the landscape of modern drug discovery, the starting materials and intermediates—the chemical building blocks—form the very foundation of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Quality in Medicinal Chemistry Building Blocks

In the landscape of modern drug discovery, the starting materials and intermediates—the chemical building blocks—form the very foundation of a successful medicinal chemistry campaign. The integrity of these building blocks directly impacts the efficiency of synthesis, the reliability of biological data, and ultimately, the viability of a potential drug candidate. 1,5-Diethyl-4-iodo-1H-pyrazole is a versatile heterocyclic building block, prized for its utility in constructing complex molecular architectures through reactions like Suzuki-Miyaura and Sonogashira cross-coupling.[1] However, its synthetic origin can introduce a variety of impurities that, if left unchecked, can derail research efforts.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the quality of 1,5-Diethyl-4-iodo-1H-pyrazole. We will delve into the "why" behind each experimental choice, offering a self-validating system of protocols and comparative data to ensure the material you introduce into your synthetic workflow is of the highest caliber.

The Strategic Importance of Validating 1,5-Diethyl-4-iodo-1H-pyrazole

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The 4-iodo substituent of 1,5-Diethyl-4-iodo-1H-pyrazole is a key functional handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[1] The presence of seemingly minor impurities can have significant downstream consequences:

  • Isomeric Impurities: The synthesis of 1,5-Diethyl-4-iodo-1H-pyrazole can potentially yield other regioisomers, such as 1,3-diethyl-4-iodo-1H-pyrazole. These isomers may have different reactivity profiles in subsequent reactions, leading to complex product mixtures that are difficult to separate and characterize.[2]

  • Residual Starting Materials and Reagents: Incomplete reactions can leave behind uniodinated 1,5-diethyl-1H-pyrazole or residual iodinating agents. These can interfere with downstream reactions and complicate purification.

  • Process-Related Impurities: Byproducts from the synthesis, such as salts or degradation products, can poison catalysts or interfere with biological assays.

  • Residual Metals: If the building block has been prepared using a metal-catalyzed step, residual metals like palladium can interfere with subsequent catalytic reactions or exhibit toxicity in biological screening.[3][4]

A thorough validation of this building block is therefore not merely a quality control measure, but a critical step in ensuring the reproducibility and integrity of your research.

A Validated Experimental Workflow for Quality Assessment

The following workflow provides a systematic approach to validating the quality of 1,5-Diethyl-4-iodo-1H-pyrazole. Each step is designed to provide orthogonal data, building a comprehensive picture of the material's identity, purity, and stability.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation & Purity cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Final Qualification Visual Inspection Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing NMR Spectroscopy NMR Spectroscopy Solubility Testing->NMR Spectroscopy Proceed if soluble Mass Spectrometry Mass Spectrometry NMR Spectroscopy->Mass Spectrometry Elemental Analysis Elemental Analysis Mass Spectrometry->Elemental Analysis HPLC-UV/MS HPLC-UV/MS Elemental Analysis->HPLC-UV/MS Confirm elemental composition GC-MS GC-MS HPLC-UV/MS->GC-MS Decision Decision HPLC-UV/MS->Decision Purity >95% Residual Solvent Analysis Residual Solvent Analysis GC-MS->Residual Solvent Analysis Assess volatile impurities Heavy Metal Analysis (ICP-MS) Heavy Metal Analysis (ICP-MS) Residual Solvent Analysis->Heavy Metal Analysis (ICP-MS)

Caption: A comprehensive workflow for validating 1,5-Diethyl-4-iodo-1H-pyrazole.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be interdependent, with the results of one technique corroborating the findings of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structural elucidation. For 1,5-Diethyl-4-iodo-1H-pyrazole, ¹H and ¹³C NMR will not only confirm the core structure and substitution pattern but also reveal the presence of isomeric impurities.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum on the same instrument.

    • Use a pulse program with a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak.

  • Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants. Integrate the ¹H NMR signals to determine the relative ratios of protons and identify any impurities.

Mass Spectrometry (MS)

Expertise & Experience: MS provides crucial information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.[5]

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution directly into the source and acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.[5]

    • EI-MS: Introduce the sample via a direct insertion probe or GC inlet to observe the molecular ion [M]⁺ and characteristic fragmentation patterns.[5]

  • Data Analysis: Verify that the observed molecular ion mass corresponds to the calculated mass of 1,5-Diethyl-4-iodo-1H-pyrazole (C₇H₁₁IN₂).

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for determining the purity of a compound and quantifying impurities. A well-developed HPLC method can separate the target compound from closely related impurities.

Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector and preferably a mass spectrometer (LC-MS).

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[5]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is suitable for most pyrazole derivatives.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Data Analysis: Inject the sample and analyze the chromatogram. The purity is calculated as the percentage of the peak area of the main component relative to the total peak area. Identify any impurity peaks and, if using LC-MS, determine their mass-to-charge ratio.

Data Presentation: A Comparative Analysis

The following tables provide a summary of expected analytical data for a high-quality sample of 1,5-Diethyl-4-iodo-1H-pyrazole versus a sample containing common impurities.

Table 1: Comparative NMR and MS Data

Analyte¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 101 MHz) δ (ppm)MS (ESI+) m/z
High-Quality 1,5-Diethyl-4-iodo-1H-pyrazole ~7.5 (s, 1H, H-3), ~4.1 (q, 2H, N-CH₂), ~2.7 (q, 2H, C5-CH₂), ~1.4 (t, 3H, N-CH₂CH₃), ~1.2 (t, 3H, C5-CH₂CH₃)~148 (C5), ~140 (C3), ~65 (C4), ~46 (N-CH₂), ~20 (C5-CH₂), ~15 (N-CH₂CH₃), ~13 (C5-CH₂CH₃)265.0 [M+H]⁺
Impurity: 1,5-Diethyl-1H-pyrazole ~7.3 (s, 1H), ~5.9 (s, 1H), ~4.0 (q, 2H), ~2.6 (q, 2H), ~1.4 (t, 3H), ~1.2 (t, 3H)~146 (C5), ~138 (C3), ~103 (C4), ~45 (N-CH₂), ~19 (C5-CH₂), ~15 (N-CH₂CH₃), ~13 (C5-CH₂CH₃)139.1 [M+H]⁺
Impurity: 1,3-Diethyl-4-iodo-1H-pyrazole (Isomer) ~7.4 (s, 1H), ~4.1 (q, 2H), ~2.7 (q, 2H), ~1.4 (t, 3H), ~1.3 (t, 3H)~150 (C3), ~138 (C5), ~66 (C4), ~46 (N-CH₂), ~21 (C3-CH₂), ~15 (N-CH₂CH₃), ~14 (C3-CH₂CH₃)265.0 [M+H]⁺

Table 2: Comparative HPLC Purity Data

SampleRetention Time (min)Purity (%)Impurity Profile
High-Quality Sample 5.2>98%Minor peaks <0.1%
Low-Quality Sample 5.285%Peak at 3.8 min (10%), Peak at 5.5 min (5%)

The Impact of Impurities: A Downstream Perspective

The presence of impurities in 1,5-Diethyl-4-iodo-1H-pyrazole can have a cascading effect on subsequent synthetic steps.

G Impure_Building_Block Impure 1,5-Diethyl-4-iodo-1H-pyrazole Suzuki_Coupling Suzuki-Miyaura Coupling Impure_Building_Block->Suzuki_Coupling Complex_Mixture Complex Reaction Mixture Suzuki_Coupling->Complex_Mixture Purification_Issues Difficult Purification Complex_Mixture->Purification_Issues Inaccurate_Data Inaccurate Biological Data Purification_Issues->Inaccurate_Data Wasted_Resources Wasted Time and Resources Inaccurate_Data->Wasted_Resources

Caption: The detrimental cascade of using an impure building block.

Comparison with Alternatives

While 1,5-Diethyl-4-iodo-1H-pyrazole is a valuable building block, several alternatives exist, each with its own advantages and disadvantages.

Table 3: Comparison of Halogenated Pyrazoles for Cross-Coupling

Building BlockAdvantagesDisadvantages
1,5-Diethyl-4-iodo-1H-pyrazole High reactivity in cross-coupling reactions.Higher cost, potential for instability.
1,5-Diethyl-4-bromo-1H-pyrazole More stable and cost-effective than the iodo-analog.Lower reactivity, may require more forcing reaction conditions.
1,5-Diethyl-4-chloro-1H-pyrazole Most cost-effective and stable.Significantly lower reactivity, often requiring specialized catalysts and ligands.
1,5-Diethyl-4-triflyl-1H-pyrazole Highly reactive, comparable to iodo-derivatives.Can be more expensive and less atom-economical.

The choice of building block will depend on the specific requirements of the synthetic route, including the reactivity of the coupling partner, cost considerations, and the desired reaction conditions.

Conclusion: A Foundation of Quality for Successful Drug Discovery

The rigorous validation of chemical building blocks like 1,5-Diethyl-4-iodo-1H-pyrazole is a non-negotiable aspect of modern medicinal chemistry. By employing a multi-technique approach that provides orthogonal and self-validating data, researchers can ensure the quality and integrity of their starting materials. This diligence not only prevents costly and time-consuming troubleshooting down the line but also builds a solid foundation for the discovery and development of novel therapeutics. Adherence to established guidelines, such as those from the ICH, further ensures that the quality of starting materials is aligned with the stringent requirements of the pharmaceutical industry.[6][7][8][9]

References

  • PubChem. (n.d.). 1,5-diethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. Retrieved from [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(1), 1-10. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 10(7), 1024-1028. [Link]

  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega, 7(4), 3585-3592. [Link]

  • ResearchGate. (2018). Atropisomerism, Biphenyls and the Suzuki Coupling: Peptide Antibiotics. Retrieved from [Link]

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  • U.S. Food and Drug Administration. (2000). Guidance for Industry - Q3A Impurities in New Drug Substances. Retrieved from [Link]

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  • ResearchGate. (2006). Biological Effects of Palladium. Retrieved from [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]

  • ResearchGate. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6599. [Link]

  • ACS Publications. (2015). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?. Journal of Medicinal Chemistry, 58(21), 8315-8326. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]

  • IndiaMART. (n.d.). 3 Iodo 1 Methyl 1H Pyrazole 4 Carbaldehyde, Technical Grade. Retrieved from [Link]

  • ResearchGate. (2019). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from [Link]

  • ResearchGate. (2022). Residual palladium levels in reaction samples following automated.... Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The effect of residual palladium on the performance of organic electrochemical transistors. Nature Communications, 13(1), 7935. [Link]

  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • ResearchGate. (2022). Electrocatalytic Synthesis of Substituted Pyrazoles via Hypervalent Iodine Mediated Intramolecular C−N Coupling. Retrieved from [Link]

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  • ECA Academy. (2018). Auditing Starting Materials - new APIC Guideline defines Standards. Retrieved from [Link]

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  • University of Illinois. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Retrieved from [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,5-Diethyl-4-iodo-1H-pyrazole

Hazard Identification: Understanding the Risks 1,5-Diethyl-4-iodo-1H-pyrazole belongs to the class of iodinated organic compounds. Based on data from similar pyrazole derivatives, it is prudent to handle this compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification: Understanding the Risks

1,5-Diethyl-4-iodo-1H-pyrazole belongs to the class of iodinated organic compounds. Based on data from similar pyrazole derivatives, it is prudent to handle this compound with a high degree of caution.[1][2] The primary hazards associated with analogous compounds include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation upon contact.[1][3]

  • Eye Irritation: Causes serious eye irritation or damage.[1][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation, particularly if inhaled as a dust or aerosol.[1][3][4]

Thermal decomposition may lead to the release of hazardous and irritating gases, such as nitrogen oxides, carbon oxides, and hydrogen iodide.[5] It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed hazard information.

Table 1: Key Safety and Hazard Information for Iodinated Pyrazoles
Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral Harmful if swallowed.[1][3]P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Skin Irritation Causes skin irritation.[1][6]P280: Wear protective gloves/protective clothing.[6] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritation Causes serious eye irritation.[1][6]P280: Wear eye protection/face protection.[6] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Respiratory Irritation May cause respiratory irritation.[3][4]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

Pre-Disposal Protocol: Safe Handling and Storage

Proper handling and storage are the first steps in a safe disposal workflow. Adherence to these procedures minimizes exposure and prevents accidental release into the environment.

Engineering Controls

The principle of causality here is containment. To prevent systemic exposure via inhalation of dust or aerosols, all handling of solid 1,5-Diethyl-4-iodo-1H-pyrazole and preparation of its solutions should be conducted within a certified chemical fume hood.[7] The fume hood provides a controlled environment that draws airborne contaminants away from the user. Ensure that an eyewash station and safety shower are readily accessible.[6]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential for preventing dermal and ocular exposure. The selection of specific PPE is a self-validating system; it is chosen to be impervious to the chemical for the duration of the handling procedure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[7]

  • Skin Protection: A flame-retardant lab coat, worn fully buttoned, is required.[8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential. It is critical to inspect gloves for any signs of degradation or puncture before use and to remove them correctly to avoid contaminating the skin.[8] Always wash hands and forearms thoroughly after handling the chemical.[6][8]

  • Respiratory Protection: If procedures have the potential to generate significant dust or aerosols that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7]

Storage

Store 1,5-Diethyl-4-iodo-1H-pyrazole in a tightly sealed, properly labeled container.[6] The storage location should be a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids to prevent hazardous reactions.[7]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate: Immediately alert others in the vicinity and evacuate the affected area.[7]

  • Control: If safe to do so, eliminate all ignition sources.

  • Contain: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust.[5][7] Use absorbent pads for liquid spills.

  • Collect: Place the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, paper towels) into a clearly labeled, sealed container for hazardous waste disposal.[5][9]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated after cleanup is complete.

Step-by-Step Disposal Protocol

The disposal of 1,5-Diethyl-4-iodo-1H-pyrazole must comply with all local, state, and federal regulations.[7][9] Under no circumstances should this chemical be disposed of down the drain or in regular trash, as halogenated compounds can be harmful to aquatic life and persist in the environment.[2][7]

Step 1: Waste Identification and Segregation
  • Categorization: Classify all waste containing 1,5-Diethyl-4-iodo-1H-pyrazole as "Halogenated Organic Hazardous Waste." This includes the pure compound, reaction mixtures, contaminated solvents, and any contaminated labware (e.g., pipette tips, gloves, weighing paper).

  • Segregation: Do not mix this waste stream with non-halogenated organic waste or other incompatible waste types. Proper segregation is crucial for safe transport and final disposal.[10]

Step 2: Waste Collection and Containerization
  • Primary Container: Collect waste in a designated, leak-proof, and chemically compatible container. A glass bottle is suitable for liquid waste, while a sturdy, sealable plastic container is appropriate for solid waste.[10]

  • Labeling: The container must be clearly and accurately labeled.[10][11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1,5-Diethyl-4-iodo-1H-pyrazole" and any other components in the waste stream.

    • The specific hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[10] Store the container in a designated satellite accumulation area within the laboratory that has secondary containment to catch any potential leaks.[10]

Step 3: Arranging for Final Disposal
  • Licensed Waste Contractor: The final disposal must be handled by a licensed and certified hazardous waste management company.[12][13] Your institution's Environmental Health and Safety (EHS) department will have established procedures for waste pickup and disposal.

  • Treatment Method: The typical disposal method for this type of waste is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize the resulting acidic gases (like hydrogen iodide).[14] This method ensures the complete destruction of the organic molecule.

Diagram 1: Disposal Workflow for 1,5-Diethyl-4-iodo-1H-pyrazole

G Disposal Workflow for 1,5-Diethyl-4-iodo-1H-pyrazole Start Start: Generation of Waste (Pure compound, solutions, contaminated items) Segregate Step 1: Segregate Waste 'Halogenated Organic Hazardous Waste' Start->Segregate Collect Step 2: Collect in Labeled Container - Leak-proof & compatible - Clearly labeled with contents & hazards Segregate->Collect Store Step 3: Store Safely - Closed container - Secondary containment - Satellite Accumulation Area Collect->Store ContactEHS Step 4: Contact EHS for Pickup Follow institutional procedures Store->ContactEHS Transport Step 5: Professional Disposal Transport by licensed waste contractor ContactEHS->Transport Incinerate Step 6: Final Treatment High-temperature incineration with flue gas scrubbing Transport->Incinerate End End: Compliant Disposal Incinerate->End

Caption: Decision workflow for the safe disposal of 1,5-Diethyl-4-iodo-1H-pyrazole waste.

Conclusion

The responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of professional scientific practice. By adhering to the detailed procedures outlined in this guide for handling and disposing of 1,5-Diethyl-4-iodo-1H-pyrazole, laboratory personnel can significantly mitigate risks to themselves, their colleagues, and the environment. Always prioritize safety, consult your institution's EHS department, and refer to the specific Safety Data Sheet for the compound you are using.

References

  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 4-Iodo-3,5-dimethyl-1H-pyrazole.
  • Thermo Fisher Scientific. (2024, February 7). Safety Data Sheet: 4-Iodo-1H-pyrazole.
  • TCI Chemicals. (2025, December 10). Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Iodo-1-methyl-1H-pyrazole.
  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • AWS. (2015, January 3). Safety Data Sheet: 4-Iodo-1-methyl-1H-pyrazole.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine.
  • Kao Chemicals. (2024, September 25). Safety Data Sheet.
  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory? [Video]. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2021, July 28). Chemical Safety Guidelines.
  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ChemSec. (n.d.). Halogenated compounds. SIN List. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Toxic chemicals Guideline.

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 1,5-Diethyl-4-iodo-1H-pyrazole

Executive Summary This technical guide establishes the mandatory safety infrastructure for handling 1,5-Diethyl-4-iodo-1H-pyrazole (CAS: 1354704-11-2) . As a halogenated heterocyclic building block, this compound present...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes the mandatory safety infrastructure for handling 1,5-Diethyl-4-iodo-1H-pyrazole (CAS: 1354704-11-2) . As a halogenated heterocyclic building block, this compound presents specific risks related to skin sensitization, respiratory irritation, and potential organ toxicity upon repeated exposure.

Critical Directive: Treat this compound as a high-potency irritant and potential sensitizer . All manipulations must occur within a controlled engineering environment (Fume Hood) to prevent mucosal exposure and facility contamination.

Chemical Profile & Hazard Identification

Before engaging with the material, verify the identity and physical state against the following parameters.

ParameterSpecification
Chemical Name 1,5-Diethyl-4-iodo-1H-pyrazole
CAS Number 1354704-11-2
Molecular Formula C₇H₁₁IN₂
Molecular Weight 250.08 g/mol
Physical State Solid (Low-melting) or viscous oil (Batch dependent)
Storage Condition Sealed, Dry, 2–8 °C (Refrigerated)
Solubility Soluble in DMSO, Methanol, Dichloromethane
GHS Hazard Classification (Inferred from Class Analogs)

While specific toxicological data may be limited, the following classifications apply to 4-iodopyrazole derivatives:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel entering the handling zone.

PPE Selection Logic

PPE_Selection Start Task Assessment Quantity Quantity > 100 mg? Start->Quantity Standard Standard PPE (Nitrile, Lab Coat, Safety Glasses) Quantity->Standard No Enhanced Enhanced PPE (Double Glove, Sleeve Covers, Face Shield) Quantity->Enhanced Yes Resp_Check Powder/Dust Risk? Standard->Resp_Check Enhanced->Resp_Check Respirator N95 or P100 Respirator Resp_Check->Respirator Yes (Solid/Dust) Hood Fume Hood Mandatory Resp_Check->Hood No (Liquid/Oil) Respirator->Hood

Figure 1: Decision logic for escalating PPE based on quantity and physical state.

Detailed Gear Specifications
ZoneEquipmentTechnical Requirement
Ocular Safety GlassesANSI Z87.1 compliant with side shields. Use a face shield if handling >1g or if the material is in solution under pressure.
Dermal (Hand) GlovesDouble-gloving required. 1. Inner: Nitrile (4 mil) 2. Outer: Nitrile (Extended Cuff, >5 mil) Change outer gloves immediately upon splash contact.
Respiratory Engineering ControlChemical Fume Hood operating at 100 fpm face velocity. If hood is unavailable (NOT RECOMMENDED): Half-face respirator with P100/OV cartridges .
Body Lab CoatFlame-resistant (FR) lab coat, fully buttoned. Cotton/synthetic blends are acceptable if no pyrophorics are present.

Operational Handling Protocol

Phase 1: Preparation & Storage Retrieval
  • Equilibration: Remove the container from 2–8 °C storage and allow it to warm to room temperature inside a desiccator before opening. Why? This prevents condensation of atmospheric moisture, which can degrade the iodide or cause hydrolysis.

  • Inspection: Verify the cap seal integrity. Iodinated compounds can release iodine (

    
    ) over time, appearing as purple/brown discoloration.
    
Phase 2: Weighing & Transfer

Perform all weighing operations inside the chemical fume hood.

  • Static Control: Use an antistatic gun or ionizer if the material is a dry powder to prevent dispersal.

  • Containment: Place the balance inside the hood or use a secondary containment tray.

  • Transfer: Use a disposable spatula or glass pipette (if liquid). Do not use metal spatulas if the compound appears discolored (free iodine reacts with metals).

  • Solubilization: Dissolve the compound in the reaction solvent (e.g., DCM, DMSO) immediately after weighing to reduce dust hazard.

Phase 3: Reaction Setup
  • Inert Atmosphere: Run reactions under Nitrogen (

    
    ) or Argon (
    
    
    
    ). Iodopyrazoles are sensitive to photo-oxidation.
  • Light Protection: Wrap reaction vessels in aluminum foil if the reaction time exceeds 1 hour.

Emergency Response & Spill Management

Spill Decision Tree

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor (< 500 mg/mL) Assess->Minor Major Major (> 500 mg/mL) Assess->Major Absorb Absorb with Vermiculite/Pads Minor->Absorb Evac Evacuate Area & Call EHS Major->Evac Decon Clean Surface with 10% Sodium Thiosulfate Absorb->Decon Disposal Halogenated Waste Bin Decon->Disposal

Figure 2: Workflow for assessing and mitigating spills of iodinated heterocycles.

Decontamination Solution

For cleaning surfaces contaminated with iodinated compounds, use the following solution to reduce free iodine and neutralize the organic residue:

  • Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Action: Scrub the area, allow to sit for 5 minutes, then wipe with water and finally ethanol.

Waste Disposal Strategy

Strict Segregation Rule: This compound contains Iodine. It must NOT be mixed with acid waste or oxidizers, as this can liberate toxic Iodine gas (


).
Waste StreamLabeling RequirementContainer Type
Solid Waste "Hazardous Waste: Halogenated Organics (Solid)"HDPE Wide-Mouth Jar
Liquid Waste "Hazardous Waste: Halogenated Solvents"Safety Can / Glass Carboy
Sharps "Contaminated Sharps"Puncture-proof Bin

Disposal Protocol:

  • Collect all contaminated gloves, paper towels, and weighing boats in the solid halogenated waste stream.

  • Rinse all glassware with acetone or DCM; collect the rinsate in the Halogenated Liquid Waste container.

  • Do not drain dispose.[2][3]

References

  • PubChem. (2023). Compound Summary: 4-Iodo-1H-pyrazole (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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